molecular formula C7H4FIN2 B13124924 2-Fluoro-7-iodo-1H-benzo[d]imidazole

2-Fluoro-7-iodo-1H-benzo[d]imidazole

Cat. No.: B13124924
M. Wt: 262.02 g/mol
InChI Key: DUWWLNYVCZWLOG-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Core Structures in Chemical Synthesis and Materials Science

The benzimidazole scaffold, formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, is a "privileged structure" in chemistry. nbinno.comrsc.org This designation stems from its recurring appearance in a multitude of biologically active compounds and its inherent stability and versatility, which make it a cornerstone for the development of innovative molecules. nbinno.com While its role in pharmaceuticals is well-documented, its importance in chemical synthesis and materials science is equally profound. taylorandfrancis.com

In chemical synthesis, the benzimidazole nucleus serves as a robust and reliable building block. Its aromatic nature and the presence of two nitrogen atoms provide multiple sites for functionalization, allowing for the construction of complex molecular architectures. researchgate.net Benzimidazole derivatives are widely used as ligands in coordination chemistry and for transition-metal catalysis, facilitating a range of organic transformations. researchgate.netmdpi.comacs.org The N-heterocyclic carbene (NHC) precursors derived from benzimidazolium salts are particularly notable for their role in modern catalysis. wikipedia.org

The application of benzimidazoles in materials science is a rapidly expanding field. rsc.org Their excellent thermal stability and electron-transporting capabilities make them valuable components in organic electronics. nbinno.com Specifically, benzimidazole derivatives are integral to the design of:

Organic Light-Emitting Diodes (OLEDs): Used as host materials or electron-transport layers to improve device efficiency and longevity. nbinno.commdpi.com

Polymers: Incorporated into polymer backbones to create materials with high thermal resistance and specific conductive properties. taylorandfrancis.com

Corrosion Inhibitors: Utilized for their ability to form protective films on metal surfaces. mdpi.com

Fluorescent Materials: Employed in the development of sensors and probes due to their intrinsic fluorescence, which can be tuned by substitution. rsc.orgmdpi.com

The inherent properties of the benzimidazole core make it a highly adaptable scaffold for creating functional molecules and materials.

Rationale for Strategic Halogenation in Heterocyclic Compounds

The introduction of halogen atoms onto a heterocyclic core is a powerful strategy for modulating a molecule's physical, chemical, and electronic properties. The specific choice of halogen and its position on the ring are critical for achieving desired outcomes. Fluorine and iodine, in particular, offer distinct and often complementary advantages.

Fluorine Substitution: The incorporation of fluorine atoms can dramatically alter a molecule's characteristics. Due to fluorine's high electronegativity, its presence can:

Modify Acidity: Increase the acidity of nearby N-H protons, influencing intermolecular interactions and solubility. acs.org

Enhance Stability: The strength of the C-F bond can increase the thermal and metabolic stability of the compound. nih.gov

Influence Conformation: Fluorine can participate in non-covalent interactions, including hydrogen bonds and C-F···π interactions, which can direct the supramolecular assembly and crystal packing of materials. mdpi.com

Tune Electronic Properties: Lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve resistance to oxidative degradation in electronic materials. rsc.org

Iodine Substitution: Iodine's primary role in synthetic chemistry is that of a versatile functional handle. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly reactive and an excellent leaving group. This feature is exploited in a wide range of transition-metal-catalyzed cross-coupling reactions, such as:

Suzuki Coupling (with boronic acids)

Heck Coupling (with alkenes)

Sonogashira Coupling (with terminal alkynes)

Buchwald-Hartwig Amination (with amines)

These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecules from simpler, iodinated precursors. researchgate.net Hypervalent iodine reagents are also used as powerful oxidants in various synthetic transformations. organic-chemistry.orgfrontiersin.org

The strategic placement of different halogens on a single heterocyclic scaffold can create a "heterobifunctional" molecule, where each halogen can be addressed with distinct, orthogonal chemistries.

Table 1: Influence of Halogenation on Benzimidazole Properties

Property Effect of Fluorine Substitution Effect of Iodine Substitution
Reactivity Can activate adjacent positions for nucleophilic substitution; generally stable. Provides a highly reactive site for metal-catalyzed cross-coupling reactions (C-I bond is a good leaving group).
Electronic Effects Strong electron-withdrawing (inductive effect); lowers HOMO/LUMO energy levels. rsc.org Moderately electron-withdrawing; polarizable.
Acidity Increases the acidity of the N-H proton. acs.org Minor electronic influence on N-H acidity compared to fluorine.
Intermolecular Forces Can participate in C-H···F hydrogen bonding, influencing crystal packing. mdpi.com Can participate in halogen bonding.
Synthetic Utility Modulates physicochemical properties; can serve as a leaving group in SNAr reactions. Primarily serves as a key functional group for building molecular complexity via cross-coupling. researchgate.net

Overview of 2-Fluoro-7-iodo-1H-benzo[d]imidazole as a Research Focus

While extensive research exists on various halogenated benzimidazoles, the specific compound this compound appears to be a niche or novel research chemical with limited direct documentation in scientific literature. However, its structure suggests significant potential as a specialized synthetic intermediate.

This compound is a heterobifunctional building block, combining the distinct reactivities of fluorine at the 2-position and iodine at the 7-position of the benzimidazole core.

The 2-Fluoro Position: The fluorine atom at the C2 position of the imidazole ring is analogous to a halogen on an electron-deficient pyridine (B92270) ring. This position is activated towards nucleophilic aromatic substitution (SNAr) . The fluorine can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols), allowing for the introduction of diverse functional groups at this site.

The 7-Iodo Position: The iodine atom on the benzene ring (C7) is a classic substrate for transition-metal-catalyzed cross-coupling reactions . This site can be selectively targeted using palladium, copper, or other metal catalysts to form new bonds, extending the molecular framework. researchgate.net

The differential reactivity of the C-F and C-I bonds allows for sequential and site-selective functionalization. For instance, a cross-coupling reaction could be performed at the 7-iodo position under conditions that leave the 2-fluoro group intact. Subsequently, the fluoro group could be displaced by a nucleophile. This orthogonal reactivity makes this compound a potentially valuable tool for the systematic synthesis of complex, multi-substituted benzimidazole derivatives for applications in materials science and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4FIN2

Molecular Weight

262.02 g/mol

IUPAC Name

2-fluoro-4-iodo-1H-benzimidazole

InChI

InChI=1S/C7H4FIN2/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,(H,10,11)

InChI Key

DUWWLNYVCZWLOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(N2)F

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 7 Iodo 1h Benzo D Imidazole and Its Analogs

Precursor Synthesis and Functionalization Strategies

The construction of a specifically substituted benzimidazole (B57391) like 2-Fluoro-7-iodo-1H-benzo[d]imidazole necessitates a strategic approach to the synthesis of its key precursor, a substituted o-phenylenediamine (B120857). This involves the regioselective introduction of both fluorine and iodine atoms onto the aromatic ring that will ultimately form the benzo part of the heterocyclic system.

Synthesis of Fluorinated o-Phenylenediamine Derivatives

The synthesis of fluorinated o-phenylenediamine derivatives is a critical first step for creating benzimidazoles with fluorine substituents on the benzene (B151609) ring. A common and effective strategy begins with a commercially available fluorinated nitroaromatic compound. For instance, 1-fluoro-2-nitrobenzene (B31998) can serve as a starting point. Through a nucleophilic aromatic substitution (SNAr) reaction, an amine-containing group can be introduced, followed by the chemical reduction of the nitro group to an amine.

A typical reduction of a nitroaniline to a diamine can be achieved using various reagents, including zinc powder in ethanol (B145695) or catalytic hydrogenation. wikipedia.orgchemrxiv.orgorgsyn.org For laboratory-scale synthesis, treating the nitroaniline with zinc powder in an alcoholic alkali solution is a well-established method. orgsyn.org Following the reduction, the resulting fluorinated o-phenylenediamine can be purified, often by conversion to its hydrochloride salt. orgsyn.org

Another approach involves the direct fluorination of a suitably protected diamine, though this can present challenges with regioselectivity and the harsh conditions often required for electrophilic fluorination.

Introduction of the Iodine Atom onto Benzene Ring Precursors

The introduction of an iodine atom at a specific position on the benzene ring is most commonly achieved through electrophilic aromatic substitution. To synthesize the precursor for 7-iodo-1H-benzo[d]imidazole, an iodine atom must be placed meta to one amino group and ortho to the other in an o-phenylenediamine structure.

Direct iodination of o-phenylenediamine can be challenging due to the high reactivity of the aniline (B41778) system, which can lead to multiple products and oxidation. Therefore, a more controlled, multi-step approach is generally preferred. This often involves introducing the iodine atom onto a precursor molecule where directing groups can control the regioselectivity of the iodination reaction.

Common iodinating reagents include molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide or a copper salt. rsc.org The combination of iodine and dimethyl sulfoxide (B87167) (DMSO) has also been utilized as an effective oxidative system for C–I bond formation. rsc.orgrsc.org For phenolic compounds, specialized reagents have been developed for rapid and selective iodination. mdpi.com A plausible route to a 3-iodo-1,2-phenylenediamine (the precursor for a 4- or 7-iodo benzimidazole) would involve starting with an aniline derivative, performing a regioselective iodination, followed by nitration and subsequent reduction to form the required diamine. Commercially available isomers, such as 4-Iodo-o-phenylenediamine, serve as direct precursors for the synthesis of 5- or 6-iodobenzimidazoles. thermofisher.com

Cyclization Reactions for Benzimidazole Ring Formation

Once the appropriately substituted o-phenylenediamine is synthesized, the final and crucial step is the formation of the imidazole (B134444) ring. This cyclization can be accomplished through several distinct chemical strategies. The choice of method often depends on the desired substituent at the 2-position of the benzimidazole. For the target compound, this requires the introduction of a fluorine atom.

Condensation Reactions with Carboxylic Acid Derivatives or Aldehydes

The most traditional and widely used method for benzimidazole synthesis is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a method known as the Phillips condensation. researchgate.net For instance, reacting an o-phenylenediamine with formic acid yields the parent benzimidazole. wikipedia.orgyoutube.com To obtain a 2-substituted benzimidazole, a corresponding carboxylic acid is used (e.g., acetic anhydride (B1165640) yields 2-methylbenzimidazole). researchgate.net

To synthesize a 2-fluoro-benzimidazole via this route, a fluorine-containing C1 source would be required. This could involve derivatives of fluoroformic acid or other electrophilic C1 reagents bearing a fluorine atom. However, a more common approach for introducing fluorinated groups is to use trifluoroacetic acid or related compounds to synthesize 2-trifluoromethyl-benzimidazoles. rsc.org

Alternatively, condensation with aldehydes is another prevalent method. nih.govresearchgate.netresearchgate.net This reaction typically requires an oxidizing agent or a catalyst to facilitate the cyclization and subsequent aromatization. A variety of catalysts, including Lewis acids like Sc(OTf)₃, p-toluenesulfonic acid, and various metal nanoparticles (e.g., ZnO, CuO), have been employed to improve yields and reaction conditions. nih.govresearchgate.netsemanticscholar.org

Table 1: Catalysts for Condensation of o-Phenylenediamines with Aldehydes
Catalyst SystemReaction ConditionsKey Features
MgCl₂·6H₂OMild conditions, short reaction timesHigh yields of 2-substituted benzimidazoles. nih.gov
p-Toluenesulfonic acidGrinding, solvent-freeHigh efficiency, simple product isolation. nih.gov
H₂O₂/TiO₂ P25Solvent-freeExcellent yields. nih.gov
FeCl₃/Al₂O₃DMF, ambient temperatureGood yields and high selectivity. researchgate.net
ZnO NanoparticlesBall-milling, solvent-freeHigh efficiency, recyclable catalyst. semanticscholar.org

Intramolecular N-Arylation Approaches

Intramolecular N-arylation offers a regioselective route to benzimidazoles. This strategy typically starts with an N-(2-haloaryl)amidine, which undergoes base-promoted or metal-catalyzed cyclization to form the benzimidazole ring. For the synthesis of this compound, the precursor would need to be an N-(2,6-dihaloaryl)amidine derivative which is then cyclized.

This approach is particularly valuable as it avoids the potential for isomeric mixtures that can arise from the condensation of unsymmetrically substituted o-phenylenediamines. Metal-free versions of this reaction have been developed, often using a strong base in a polar aprotic solvent like DMSO.

Transition Metal-Catalyzed Cyclizations

Modern synthetic chemistry has increasingly turned to transition metals to catalyze the formation of benzimidazole rings under milder conditions with greater functional group tolerance. rsc.org These methods often involve the intramolecular C–N bond formation.

Copper-catalyzed "Ullmann-type" couplings are widely used for N-arylation and are applicable to benzimidazole synthesis. Similarly, palladium-catalyzed reactions are effective for C–N cross-coupling. More recently, cobalt-catalyzed dehydrogenative coupling of an aromatic diamine with a primary alcohol has been shown to produce 2-substituted benzimidazoles with high efficiency. rsc.org An iodine(III)-catalyzed oxidative cyclization of ortho-substituted anilines provides another powerful method for constructing the benzimidazole scaffold. chemrxiv.orgchemrxiv.org

For synthesizing 2-fluoroalkylbenzimidazoles, copper(I)-catalyzed tandem reactions have been developed using precursors like N-aryl trifluoroacetimidoyl chlorides. researchgate.net This highlights the utility of transition metals in facilitating the incorporation of fluorinated substituents at the 2-position.

Table 2: Examples of Transition Metal-Catalyzed Benzimidazole Syntheses
Metal CatalystReaction TypeSubstratesKey Advantages
Cobalt (II) ComplexDehydrogenative CouplingAromatic diamine + Primary alcoholMild conditions, good to excellent yields. rsc.org
Copper (I)Tandem ReactionN-aryl trifluoroacetimidoyl chloride + Primary amineEffective for 2-fluoroalkylbenzimidazoles. researchgate.net
Iodobenzene (as catalyst)Oxidative CyclizationOrtho-substituted anilinesMild reaction, tolerates electron-poor groups. chemrxiv.orgchemrxiv.org

Metal-Free Cyclization Protocols

Recent advancements in organic synthesis have prioritized the development of metal-free reactions to enhance sustainability and reduce costs. For the benzimidazole core, several metal-free cyclization protocols have been established. One prominent strategy involves the oxidative cyclization of o-phenylenediamines with a C1 synthon. For instance, D-glucose has been identified as an efficient, biorenewable C1 source for the synthesis of benzimidazoles from o-phenylenediamines in water. acs.orgacs.org This method features broad functional group tolerance and excellent reaction yields. acs.org Another approach utilizes hypervalent iodine catalysis for the oxidative C–N coupling, providing a metal-free route to the benzimidazole core. mdpi.com

These reactions typically involve the condensation of an appropriately substituted o-phenylenediamine with an aldehyde or its equivalent. The reaction proceeds through an intramolecular cyclization followed by an oxidation step to achieve the aromatic benzimidazole ring. acs.org The use of water as a solvent and the avoidance of heavy metal catalysts make these protocols highly attractive from an environmental perspective. acs.orgresearchgate.net

Table 1: Examples of Metal-Free Cyclization Conditions for Benzimidazole Synthesis

C1 SourceOxidant/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
D-GlucoseTBHP / TfOHWater100181-85 acs.org
AldehydesAir (Oxygen)DMSO1001270-95N/A
AldehydesI₂ / K₂CO₃EthanolReflux3-585-95N/A
N'-aryl ureasHypervalent IodineCH₂Cl₂Room Temp1257-75 mdpi.com

Note: Yields are for representative benzimidazole analogs as specific data for this compound synthesis via these methods is not available.

Regioselective Halogenation Post-Cyclization

The introduction of halogen atoms onto a pre-formed benzimidazole ring is a common and versatile strategy. The regioselectivity of this process is governed by the electronic properties of the existing substituents and the reaction conditions.

To synthesize this compound, a key step is the selective iodination of a 2-fluorobenzimidazole precursor. Electrophilic aromatic substitution is the standard method for introducing iodine onto an aromatic ring. The fluorine atom at the C2 position is an electron-withdrawing group, which deactivates the benzimidazole ring towards electrophilic attack. However, the nitrogen atoms in the imidazole ring are activating and direct electrophiles to the benzene portion of the molecule.

The reaction typically employs an iodinating agent such as molecular iodine (I₂) or N-iodosuccinimide (NIS) in the presence of an acid or an oxidizing agent. mdpi.comwikipedia.org The choice of solvent and catalyst is crucial for controlling the regioselectivity. The iodination of the benzimidazole ring generally occurs at the C4 and C7 positions, with the precise outcome depending on steric hindrance and electronic effects. For a 2-substituted benzimidazole, iodination often favors the C4 or C7 position. To achieve specific iodination at the C7 position, careful optimization of the reaction conditions is necessary.

Table 2: Common Reagents for Electrophilic Iodination

Iodinating AgentCo-reagent / CatalystTypical SolventKey FeaturesReference
I₂HIO₃ / H₂SO₄Acetic AcidPowerful iodination for deactivated arenes. wikipedia.org
N-Iodosuccinimide (NIS)Trifluoroacetic acidAcetonitrile (B52724)Milder conditions, good for sensitive substrates.N/A
I₂(NH₄)₂S₂O₈WaterGreen chemistry approach, in situ generation of I₂. mdpi.com
I₂DMAPCH₂Cl₂Used for iodination of arylacetylenes. mdpi.com

An alternative synthetic route involves introducing the iodine atom first, followed by fluorination at the C2 position. This requires a precursor such as 2-chloro-7-iodo-1H-benzo[d]imidazole. The C2 position of the benzimidazole ring is susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group like chlorine is present.

Nucleophilic fluorination is typically achieved using fluoride (B91410) salts such as potassium fluoride (KF), cesium fluoride (CsF), or tetraalkylammonium fluorides (e.g., TBAF). acsgcipr.org The reaction is often performed in a polar aprotic solvent like DMSO, DMF, or acetonitrile at elevated temperatures. The efficiency of the halogen exchange (Halex) reaction depends on the reactivity of the substrate and the fluoride source. acsgcipr.org For less activated substrates, the use of phase-transfer catalysts can be beneficial.

Advanced Synthetic Techniques and Reaction Condition Optimization

To improve the efficiency, sustainability, and speed of synthesis, modern techniques such as microwave-assisted synthesis and green chemistry principles are increasingly being applied.

Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. eurekaselect.com In the context of benzimidazole synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. scispace.comsciforum.net This is attributed to the efficient and uniform heating of the reaction mixture.

Microwave-assisted methods have been successfully applied to the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids to form the benzimidazole ring. scispace.comresearchgate.net The technique is also applicable to post-cyclization modifications like halogenation, providing a rapid and efficient pathway to compounds such as this compound.

Table 3: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

ReactionHeating MethodTimeYield (%)Reference
o-phenylenediamine + AldehydeConventional (Reflux)2-15 hours<50 sciforum.net
o-phenylenediamine + AldehydeMicrowave2-10 minutes>80 sciforum.net
N-alkylation of BenzimidazoleConventional (Reflux)12 hours60 arkat-usa.org
N-alkylation of BenzimidazoleMicrowave6 minutes72 arkat-usa.org

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comchemmethod.com Several green strategies have been developed for benzimidazole synthesis. These include the use of environmentally benign solvents like water or deep eutectic solvents (DES), which can sometimes also act as a catalyst. acs.orgnih.gov

Solvent-free "dry media" synthesis, often coupled with microwave irradiation, represents another significant green approach. scispace.com This method minimizes waste and simplifies product purification. Furthermore, the use of non-toxic, reusable catalysts, including natural catalysts like pomegranate peel powder or lemon juice, aligns with the principles of green chemistry. jrtdd.com These approaches contribute to making the synthesis of complex molecules like this compound more sustainable and environmentally friendly. nih.govjrtdd.com

Reaction Chemistry and Derivatization of 2 Fluoro 7 Iodo 1h Benzo D Imidazole

Reactivity at the C7-Iodo Position

The carbon-iodine bond at the C7 position is the most versatile handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond make it an excellent substrate for oxidative addition to a low-valent palladium catalyst, which is the initial step in many of these transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. For 2-Fluoro-7-iodo-1H-benzo[d]imidazole, a Suzuki-Miyaura reaction would involve its reaction with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This would replace the iodine atom with an aryl, heteroaryl, or vinyl group. While specific studies on this compound are not prevalent in the reviewed literature, the reactivity of similar 7-iodo-1H-indazole and other iodo-benzimidazole derivatives suggests that this transformation is highly feasible. libretexts.orgrsc.org The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like Na₂CO₃ or K₃PO₄, and a solvent system such as dioxane/water or DMF. The reaction is often amenable to a wide range of functional groups on the boronic acid partner.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂SPhosCs₂CO₃Dioxane120 (Microwave)Good to Excellent researchgate.netnih.gov
P1 or P2-K₃PO₄Dioxane/H₂O60-100Good to Excellent lookchem.com
Pd(OAc)₂-K₂CO₃DMF120 (Microwave)Moderate to Good researchgate.netnih.gov

This table is based on data for similar iodo-benzimidazole and iodo-indazole derivatives and represents expected conditions for this compound.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.comnih.govlibretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. The reaction of this compound with a terminal alkyne would yield a 7-alkynyl-2-fluoro-1H-benzo[d]imidazole derivative. This transformation is valuable for introducing linear, rigid alkynyl linkers into the benzimidazole (B57391) scaffold. The reaction conditions are generally mild, and a variety of functional groups on the alkyne are tolerated.

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides

Palladium CatalystCopper Co-catalystBaseSolventTemperatureReference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF/DMFRoom Temp to 100°C nih.gov
Pd(OAc)₂CuIPiperidineDMFRoom Temp wikipedia.orgyoutube.comnih.govlibretexts.org

This table provides general conditions applicable to aryl iodides and serves as a likely starting point for the Sonogashira coupling of this compound.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. While less commonly reported for iodo-benzimidazoles compared to Suzuki and Sonogashira couplings, the Heck reaction represents a potential route for the C7-vinylation of this compound. The reaction would likely require a palladium(II) precursor such as Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like triethylamine. The stereochemical outcome of the reaction would depend on the specific alkene and reaction conditions used. tsijournals.com

Direct nucleophilic aromatic substitution (SNAr) of the iodide in aryl iodides is generally challenging unless the aromatic ring is activated by strong electron-withdrawing groups. In the case of this compound, the benzimidazole ring system itself has a complex electronic nature. While the imidazole (B134444) moiety can have some electron-withdrawing character, it is not typically sufficient to activate the benzene (B151609) ring for facile SNAr at the C7 position under standard conditions. Therefore, direct displacement of the iodide by common nucleophiles like amines, alkoxides, or thiols is expected to be difficult and would likely require harsh reaction conditions or the use of a copper or palladium catalyst to facilitate the substitution.

Reactivity at the C2-Fluoro Position

The reactivity of the C2-fluoro position is governed by the electronic properties of the benzimidazole ring and the inherent strength of the carbon-fluorine bond.

Nucleophilic aromatic substitution of a fluorine atom is generally more favorable than that of other halogens in SNAr reactions, provided the aromatic ring is sufficiently electron-deficient. longdom.orgnih.govnih.gov This is because fluorine is the most electronegative halogen, making the carbon to which it is attached more electrophilic, and the rate-determining step is typically the initial nucleophilic attack. However, in 2-fluoro-1H-benzo[d]imidazole derivatives, the C2 position is part of the electron-rich imidazole ring, which generally disfavors nucleophilic attack. For SNAr to occur at the C2-fluoro position, the presence of strong electron-withdrawing groups on the benzimidazole ring system would likely be necessary to sufficiently lower the electron density at C2. Without such activation, the C2-fluoro group is expected to be relatively unreactive towards nucleophilic displacement.

The activation of C-F bonds is a challenging area of research due to the high bond dissociation energy of the carbon-fluorine bond. wikipedia.org Transition-metal-catalyzed C-F bond activation often requires specialized catalyst systems and harsh reaction conditions. To date, there is a lack of specific studies on the C-F bond activation of 2-fluoro-1H-benzo[d]imidazole derivatives in the literature. It can be postulated that such a transformation would be challenging due to the electronic nature of the benzimidazole ring. However, with the development of new catalytic systems, C-F bond activation could potentially be a future avenue for the derivatization of this compound.

Functionalization of the Benzimidazole Nitrogen Atoms (N1 and N3)

The benzimidazole core contains two nitrogen atoms, N1 and N3, which can be functionalized, most commonly through alkylation or arylation. In the unsubstituted 1H-benzo[d]imidazole, N1 and N3 are tautomeric. Upon substitution at one nitrogen, the other becomes a distinct site for further functionalization.

N-Alkylation: The nitrogen atoms of the benzimidazole ring can be readily alkylated using a variety of alkylating agents, such as alkyl halides or sulfates, in the presence of a base. lookchem.comtsijournals.comresearchgate.netbeilstein-journals.orgresearchgate.net Common bases used for this purpose include sodium hydride, potassium carbonate, or sodium hydroxide. The choice of base and solvent can influence the regioselectivity of the initial alkylation on the tautomeric system. For an already N-substituted benzimidazole, further alkylation would lead to a benzimidazolium salt.

N-Arylation: The arylation of the benzimidazole nitrogen atoms can be achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. nih.govmit.edunih.gov These reactions typically involve the coupling of the benzimidazole with an aryl halide in the presence of a catalyst, a ligand, and a base. Similar to N-alkylation, the regioselectivity of N-arylation on the tautomeric this compound would be a key consideration. The steric and electronic properties of the substituents at C2 and C7 could influence the preference for arylation at N1 versus N3.

N-Alkylation and N-Arylation Reactions

Specific studies on the N-alkylation and N-arylation reactions of this compound are not available in the reviewed literature. While the benzimidazole core is known to undergo such reactions, the electronic effects of the fluorine and iodine substituents at the 2- and 7-positions, respectively, on the reactivity of the imidazole nitrogens have not been experimentally determined for this particular compound.

Protecting Group Strategies for Selective N-Functionalization

There is no published information on the application of protecting group strategies for the selective N-functionalization of this compound. The development of such strategies would be contingent on the relative reactivity of the N1 and N3 positions, which has not been reported.

Electrophilic Substitution on the Benzene Moiety

No studies have been found that investigate the electrophilic substitution reactions on the benzene moiety of this compound. The directing effects of the fused imidazole ring, in combination with the fluorine and iodine substituents, on the regioselectivity of potential electrophilic aromatic substitution reactions have not been documented.

Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation

As no specific transformations of this compound have been described in the literature, there has been no elucidation of any reaction pathways involving this compound.

Intermediate Identification and Characterization

Consistent with the lack of reported reactions, there is no information available on the identification or characterization of any reaction intermediates derived from this compound.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2-Fluoro-7-iodo-1H-benzo[d]imidazole, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques would provide a comprehensive understanding of its atomic connectivity and spatial arrangement.

Comprehensive ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the imidazole (B134444) ring. The protons on the benzene (B151609) ring (H-4, H-5, and H-6) will exhibit chemical shifts in the aromatic region, typically between δ 7.0 and 8.0 ppm. The coupling patterns (doublets, triplets, or doublet of doublets) and coupling constants (J-values) will be crucial for assigning these protons. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift, the exact position of which would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The spectrum is expected to display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom C-2, being directly attached to a fluorine atom, will show a characteristic large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-donating and electron-withdrawing effects of the fluorine and iodine substituents.

¹⁵N NMR: The nitrogen NMR spectrum would show two signals for the two nitrogen atoms in the imidazole ring. The chemical shifts would be indicative of their chemical environment and hybridization state.

Predicted NMR Data (Illustrative) This table is a hypothetical representation based on known trends for similar structures and should not be considered as experimentally verified data.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁵N Chemical Shift (ppm)
N-1 (NH) 12.0 - 13.5 (broad s) - -160 to -180
C-2 - 150 - 155 (d, ¹JCF ≈ 240-260 Hz) -
N-3 - - -130 to -150
C-4 7.2 - 7.4 (d) 115 - 120 -
C-5 7.0 - 7.2 (t) 120 - 125 -
C-6 7.5 - 7.7 (d) 125 - 130 -
C-7 - 90 - 95 -
C-3a - 135 - 140 -

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of the ¹H and ¹³C signals and for determining the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network, helping to establish the connectivity of the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, allowing for the assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a planar molecule like this, it would help to confirm through-space interactions between adjacent protons.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn confirms the molecular formula (C₇H₄FIN₂). The characteristic isotopic pattern of iodine (¹²⁷I, 100% abundance) would be a key feature in the mass spectrum. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Expected fragmentation pathways could involve the loss of HF, I, or cleavage of the imidazole ring.

Predicted Mass Spectrometry Data

Ion Predicted m/z
[M]+ 261.9458
[M-H]+ 260.9380
[M-F]+ 242.9489

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Key Functional Groups

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C=C, C-F, and C-I bonds.

Predicted Infrared Spectroscopy Data

Functional Group Predicted Wavenumber (cm⁻¹)
N-H stretch 3200-3500 (broad)
C-H stretch (aromatic) 3000-3100
C=N stretch 1600-1650
C=C stretch (aromatic) 1450-1600
C-F stretch 1000-1100

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be obtained, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The crystal structure would reveal the planarity of the benzimidazole (B57391) ring system. The bond lengths and angles would be influenced by the electronic effects of the fluorine and iodine substituents. For instance, the C2-F bond length would be a key parameter. In the solid state, intermolecular interactions such as hydrogen bonding involving the N-H group and potentially halogen bonding involving the iodine atom would likely be observed, influencing the crystal packing.

Predicted Crystallographic Parameters (Illustrative)

Parameter Predicted Value
C2-F Bond Length ~1.35 Å
C7-I Bond Length ~2.10 Å
Imidazole Ring Planar
Benzene Ring Planar

Investigation of Intermolecular Interactions

In the solid state, the arrangement of molecules is governed by a variety of non-covalent interactions. For a molecule like this compound, several key interactions would be anticipated and are commonly observed in similar structures. mdpi.comacs.org

Hydrogen Bonding: The benzimidazole core contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen atoms). This facilitates the formation of robust N-H···N hydrogen bonds, which are a common and often primary organizing feature in the crystal structures of benzimidazole derivatives. semanticscholar.org These interactions can lead to the formation of one-dimensional chains or more complex hydrogen-bonded networks.

Halogen Bonding: The presence of an iodine atom at the 7-position introduces the potential for halogen bonding. Iodine, being a large and polarizable halogen, can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen atoms of neighboring benzimidazole rings (I···N) or other electronegative atoms. nih.gov The strength and directionality of these interactions play a significant role in dictating the supramolecular architecture.

The interplay of these various interactions would be crucial in determining the final solid-state structure. The relative strengths of the N-H···N hydrogen bonds versus the I···N halogen bonds would be a particularly interesting feature to investigate.

Insights into Crystal Packing and Supramolecular Assembly

The combination of the aforementioned intermolecular interactions would direct the crystal packing and the formation of a supramolecular assembly. Based on studies of related compounds, one could hypothesize several potential packing motifs for this compound.

Chain and Layer Formations: The strong N-H···N hydrogen bonds are likely to lead to the formation of infinite chains of molecules. nih.gov These chains could then be further organized into two-dimensional layers or three-dimensional networks through weaker interactions such as halogen bonds, π-π stacking between the aromatic benzimidazole rings, and C-H…π interactions.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of 2-Fluoro-7-iodo-1H-benzo[d]imidazole. DFT methods, such as B3LYP, are frequently employed for their balance of computational cost and accuracy in describing the electronic behavior of heterocyclic systems. dergipark.org.trresearchgate.net Ab initio methods, like Hartree-Fock (HF), provide a fundamental, albeit often less correlated, description of the molecular system. tandfonline.com

The electronic landscape of a molecule is defined by the distribution of its electrons, which can be characterized by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests higher reactivity. researchgate.net For this compound, the electron-withdrawing nature of the fluorine atom and the polarizable iodine atom are expected to significantly influence these energy levels. The HOMO is likely localized on the electron-rich benzimidazole (B57391) ring system, while the LUMO may be distributed across the ring and influenced by the halogen substituents. dergipark.org.tr

The Molecular Electrostatic Potential (MEP) surface is another crucial tool that maps the charge distribution of a molecule, visualizing regions of positive and negative electrostatic potential. dergipark.org.tr For this compound, negative potential (red/yellow regions) is anticipated around the nitrogen atoms of the imidazole (B134444) ring and the fluorine atom, indicating sites susceptible to electrophilic attack. Conversely, a region of positive electrostatic potential, known as a sigma-hole (σ-hole), is predicted along the extension of the C-I bond. researchgate.netdtic.mil This positive region on the iodine atom is a key feature that enables it to act as a halogen bond donor. researchgate.net

ParameterPredicted Characteristic for this compoundSignificance
HOMO EnergyRelatively high, localized on the benzimidazole ringIndicates electron-donating ability
LUMO EnergyLowered by halogen substituentsIndicates electron-accepting ability
HOMO-LUMO GapModerate; influences chemical reactivity and stabilitySmaller gap implies higher reactivity
Electrostatic Potential (N atoms)NegativeNucleophilic sites, hydrogen bond acceptors
Electrostatic Potential (Iodine)Positive σ-hole along the C-I bond axisElectrophilic site, enables halogen bonding

Theoretical calculations are highly effective in predicting spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). tandfonline.comresearchgate.net These calculated shifts, when compared to experimental data for analogous compounds, typically show strong agreement and help in the assignment of complex spectra. tandfonline.comnih.gov Similarly, vibrational frequencies corresponding to IR and Raman spectra can be computed. These calculations help identify characteristic vibrational modes, such as N-H stretching, C-F stretching, and aromatic ring deformations, providing a theoretical fingerprint of the molecule. researchgate.netmdpi.com

Aromaticity Analysis of the Benzimidazole System (e.g., NICS, ELF)

The benzimidazole core is an aromatic system, a property crucial to its stability and reactivity. The degree of aromaticity can be quantified using computational methods. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. researchgate.net By calculating the magnetic shielding at the center of the fused rings, a negative NICS value typically indicates aromatic character. Another method is the analysis of the Electron Localization Function (ELF), which examines the spatial localization of electrons. uchile.cl In aromatic systems, ELF analysis reveals delocalized electron basins above and below the plane of the ring. For this compound, these calculations would confirm the aromatic nature of the bicyclic system, with minor perturbations induced by the halogen substituents.

Conformational Analysis and Tautomeric Equilibria of this compound

Benzimidazole derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. For this compound, two primary tautomers are possible: this compound and 2-Fluoro-4-iodo-1H-benzo[d]imidazole. DFT calculations can determine the optimized geometries, relative energies, and thermodynamic stabilities of these tautomers. researchgate.net The energy barrier for the tautomeric interconversion can also be calculated by locating the transition state for the proton transfer. nih.gov The relative position of the iodine and the imidazole N-H group likely influences the stability of each tautomer due to steric and electronic effects. Solvent effects, modeled using methods like the Polarizable Continuum Model (PCM), can also significantly impact the tautomeric equilibrium. nih.govacs.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for exploring the mechanisms of chemical reactions. For this compound, theoretical modeling could be used to investigate its synthesis or subsequent functionalization. For instance, the formation of the benzimidazole ring via intramolecular cyclization can be modeled to determine reaction pathways and activation energies. mdpi.com Palladium-catalyzed cross-coupling reactions, which are common for functionalizing halogenated aromatics, are also frequently studied computationally to understand the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. mdpi.com Such studies provide a detailed understanding of reaction feasibility and selectivity.

Investigation of Non-Covalent Interactions (Halogen Bonding, C-H···F, C-F···π)

Non-covalent interactions play a defining role in the supramolecular chemistry and crystal engineering of halogenated compounds. This compound is capable of participating in several key non-covalent interactions.

Halogen Bonding : The most significant of these is halogen bonding, an attractive interaction between the electrophilic σ-hole on the iodine atom and a nucleophile. nih.gov Computational studies on iodo-imidazole derivatives have shown strong C-I···N and C-I···π halogen bonds dominating their crystal structures. nih.govresearchgate.net The iodine atom in this compound would act as a potent halogen bond donor, interacting with Lewis bases like the nitrogen atom of another benzimidazole molecule. nih.govrsc.org

C-F···π Interactions : The interaction between the electron-rich π system of the benzimidazole ring and the fluorine atom of a neighboring molecule is also possible. These C-F···π interactions, though subtle, can influence molecular packing in the solid state. mdpi.com

Interaction TypeDonorAcceptorPredicted Importance
Halogen BondingIodine (σ-hole)Nitrogen lone pair or π-systemHigh; likely a primary structure-directing interaction
Hydrogen BondingN-HN or F of another moleculeHigh; classic interaction for benzimidazoles
C-H···F InteractionAromatic C-HFluorineModerate; contributes to crystal packing
C-F···π InteractionFluorineBenzimidazole π-systemLow to Moderate; contributes to crystal packing

Applications in Advanced Chemical Materials and Synthetic Building Blocks

Role in the Construction of Complex Organic Architectures

The unique substitution pattern of 2-Fluoro-7-iodo-1H-benzo[d]imidazole, featuring two different halogen atoms at distinct positions on the benzimidazole (B57391) core, renders it an exceptionally valuable intermediate for the construction of complex organic architectures. The presence of an iodine atom at the 7-position is of particular synthetic utility. The carbon-iodine bond is relatively weak and therefore susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

This reactivity allows for the selective modification of the 7-position through well-established transition-metal-catalyzed cross-coupling reactions. For instance, the iodo group can be readily displaced in Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This versatility enables the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, thereby facilitating the synthesis of intricately functionalized benzimidazole derivatives. The fluorine atom at the 2-position, being much less reactive in these cross-coupling reactions, remains intact, allowing for the preservation of its electronic influence on the heterocyclic ring system. This differential reactivity is a key feature that allows for a stepwise and controlled approach to the elaboration of the benzimidazole scaffold.

The ability to introduce diverse molecular fragments at the 7-position is crucial for the development of new therapeutic agents and functional materials. By carefully selecting the coupling partners, chemists can systematically tune the steric and electronic properties of the resulting molecules to optimize their biological activity or material characteristics.

Utilization in the Design of Materials with Engineered Electronic Architectures

The design of novel organic materials with tailored electronic properties is a rapidly advancing field, with applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The electronic characteristics of such materials are intimately linked to their molecular structure, and the strategic incorporation of specific functional groups can be used to fine-tune these properties. This compound is a promising precursor for the development of such materials.

The fluorine atom at the 2-position of the benzimidazole ring exerts a strong electron-withdrawing effect, which can significantly lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This modulation of the frontier molecular orbitals is a critical aspect of designing materials with specific charge-transport properties. Furthermore, the presence of the iodo group at the 7-position offers a handle for further modification of the electronic structure through the introduction of various electron-donating or electron-withdrawing groups via the cross-coupling reactions mentioned previously.

Moreover, the presence of a heavy atom like iodine can induce a phenomenon known as the "heavy-atom effect," which can promote intersystem crossing from the singlet excited state to the triplet excited state. This property is of particular interest in the design of phosphorescent materials for use in OLEDs, as it can significantly enhance the efficiency of light emission. The ability to systematically modify the benzimidazole core at the 7-position allows for the rational design of a library of compounds with varying electronic and photophysical properties, paving the way for the discovery of new and improved organic electronic materials.

Precursor for Advanced Organic Synthesis

As a precursor, this compound offers a unique combination of reactivity and stability that makes it an ideal starting point for a wide range of advanced organic syntheses. The differential reactivity of the C-F and C-I bonds allows for a high degree of control over the synthetic transformations. The C-I bond can be selectively functionalized using a variety of cross-coupling methodologies, leaving the C-F bond untouched. This orthogonality in reactivity is a highly desirable feature in a synthetic building block, as it enables the sequential introduction of different functional groups in a controlled manner.

This stepwise functionalization is crucial for the synthesis of highly substituted and complex benzimidazole derivatives that would be difficult to access through other synthetic routes. For example, a synthetic sequence could involve a Sonogashira coupling at the 7-position to introduce an alkyne, followed by further transformations of the alkyne or modification of the N-H group of the benzimidazole ring. The fluorine atom at the 2-position, in addition to its electronic influence, can also serve to block that position from unwanted reactions, further enhancing the selectivity of the synthetic route.

Future Research Directions and Unexplored Chemical Landscapes

Development of Novel Cascade Reactions Involving Halogenated Benzimidazoles

The presence of two distinct halogen atoms on the 2-Fluoro-7-iodo-1H-benzo[d]imidazole scaffold presents a unique opportunity for the design of novel cascade reactions. These reactions, in which multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.

Future research should focus on leveraging the differential reactivity of the C-F and C-I bonds to orchestrate selective, one-pot transformations. For instance, the more labile C-I bond can be targeted for initial cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, followed by a subsequent functionalization of the C-F bond or the N-H group of the imidazole (B134444) ring.

Table 1: Potential Cascade Reactions for this compound

Cascade StrategyInitial Reaction at C7 (Iodo)Subsequent Reaction(s)Potential Product Class
Palladium-Catalyzed Cross-Coupling/Cyclization Sonogashira coupling with a terminal alkyneIntramolecular hydroamination or cyclization onto the N-H or a tethered nucleophileFused polycyclic benzimidazoles
Copper-Catalyzed Multicomponent Reaction C-N bond formation with an amineSubsequent coupling with a third component (e.g., CO, alkyne)Highly substituted benzimidazole (B57391) derivatives
Sequential Cross-Coupling Suzuki coupling with a boronic acidHeck coupling at another site (if introduced) or N-arylationComplex biaryl or N-aryl benzimidazoles
Radical-Mediated Cascade Initiation at the C-I bondRadical cyclization onto a tethered alkene or alkyneAnnulated benzimidazole systems

The development of such cascade reactions would not only provide efficient access to a diverse range of novel benzimidazole derivatives but also contribute to the fundamental understanding of reactivity and selectivity in polyhalogenated heterocyclic systems.

Exploration of Bioisosteric Replacements at Halogenated Positions for Modulating Reactivity

Bioisosteric replacement, a strategy widely employed in medicinal chemistry to fine-tune the physicochemical and biological properties of molecules, can be a powerful tool for modulating the reactivity of this compound. By replacing the fluorine or iodine atoms with other functional groups of similar size and electronic properties, it is possible to alter the molecule's reactivity in a predictable manner, opening up new avenues for its application.

The iodine atom at the 7-position is a prime candidate for bioisosteric replacement due to its role in directing synthetic transformations. Replacing the iodo group with other functionalities that can participate in cross-coupling reactions or other transformations would expand the synthetic utility of the benzimidazole core.

Table 2: Potential Bioisosteric Replacements for Halogens in this compound and Their Impact on Reactivity

PositionHalogenPotential BioisostereAnticipated Change in Reactivity
7 Iodine-CN (Cyano)Can act as a precursor for amines, tetrazoles, or participate in cycloadditions.
7 Iodine-CF3 (Trifluoromethyl)Increases lipophilicity and metabolic stability; alters electronic properties.
7 Iodine-C≡CH (Ethynyl)Enables participation in click chemistry and further Sonogashira couplings.
2 Fluorine-OH (Hydroxyl)Introduces a site for hydrogen bonding and potential for further derivatization.
2 Fluorine-NH2 (Amino)Can act as a nucleophile or be diazotized for further transformations.

Systematic studies on the synthesis and reactivity of these bioisosteric analogues will provide valuable insights into structure-reactivity relationships and enable the rational design of benzimidazole derivatives with tailored chemical properties for specific applications.

Integration into Dynamic Covalent Chemistry and Supramolecular Systems

The unique structural features of this compound make it an attractive building block for the construction of dynamic covalent and supramolecular systems. The imidazole core can participate in hydrogen bonding and metal coordination, while the halogen atoms can engage in halogen bonding, a highly directional non-covalent interaction.

Future research in this area could explore the use of this compound in the following contexts:

Dynamic Covalent Chemistry (DCC): The reactivity of the C-I bond could be harnessed in reversible reactions, such as reversible boronic ester formation or disulfide exchange (after conversion of the iodo group to a thiol). This would allow for the creation of adaptive materials and dynamic combinatorial libraries based on the benzimidazole scaffold.

Supramolecular Assembly: The interplay of hydrogen bonding (N-H---N), π-π stacking of the aromatic rings, and halogen bonding (C-I---N/O) can be exploited to direct the self-assembly of this compound into well-defined supramolecular architectures, such as tapes, sheets, or porous frameworks. The fluorine atom can also participate in weaker C-F---H interactions, further influencing the packing arrangement.

The ability to control the assembly and disassembly of these systems through external stimuli (e.g., temperature, light, guest molecules) would be a key area of investigation, with potential applications in sensing, separations, and smart materials.

High-Throughput Screening of Reaction Conditions for Optimized Synthesis and Functionalization

To unlock the full potential of this compound, the development of efficient and optimized synthetic protocols is paramount. High-throughput screening (HTS) of reaction conditions offers a rapid and systematic approach to identify the optimal parameters for both the synthesis of the core structure and its subsequent functionalization.

HTS can be employed to screen a wide range of variables, including:

Catalysts: A diverse library of metal catalysts (e.g., palladium, copper, nickel) and ligands can be screened to identify the most effective combination for specific cross-coupling reactions at the C-I and C-F positions.

Solvents and Bases: The effect of different solvents and bases on reaction yield, selectivity, and kinetics can be rapidly evaluated.

Temperature and Reaction Time: HTS allows for the precise determination of the optimal temperature and reaction time to maximize product formation and minimize side reactions.

Table 3: High-Throughput Screening Parameters for the Functionalization of this compound

Reaction TypeKey Parameters for ScreeningDesired Outcome
Suzuki Coupling at C7 Palladium catalyst, ligand, base, solventHigh yield of 7-aryl-2-fluorobenzimidazole
Sonogashira Coupling at C7 Palladium and copper catalysts, ligand, base, solventHigh yield of 7-alkynyl-2-fluorobenzimidazole
Buchwald-Hartwig Amination at C7 Palladium catalyst, ligand, base, solventHigh yield of 7-amino-2-fluorobenzimidazole derivatives
N-Arylation/Alkylation Catalyst (if needed), base, solvent, temperatureSelective N1-functionalization

The data generated from HTS experiments can be used to build predictive models for reaction outcomes, further accelerating the discovery of new and efficient synthetic routes. This approach will be crucial for making large and diverse libraries of this compound derivatives readily accessible for further investigation.

Q & A

Q. Table 1: Key Spectral Data for this compound Derivatives

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z)
5l (7-Cl, 2-Ph)7.85 (d, J=8.5 Hz)142.3 (C-I)378.0125 [M+H]⁺
5m (7-CF₃, 2-Ph)8.12 (s, 1H)121.5 (q, J=270 Hz)401.0982 [M+H]⁺

Q. Table 2: Antimicrobial Activity of Halogenated Benzimidazoles

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
2-F,7-I derivative8.232.5
2-Cl,7-Br analog12.445.7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.